molecular formula C19H14F3N3O2 B5544975 3-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide

3-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide

Cat. No.: B5544975
M. Wt: 373.3 g/mol
InChI Key: ABCYZWONERSCKX-UHFFFAOYSA-N
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Description

3-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C19H14F3N3O2 and its molecular weight is 373.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.10381118 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Intramolecular Oxidative Coupling

  • Application : Intramolecular oxidative C–O coupling of N-phenyl benzamides.
  • Details : The study by (Yu, Ma, & Yu, 2012) explores metal-free conditions for achieving benzoxazole products from N-phenyl benzamides, which is significant for synthetic chemistry.

Synthesis of Pyridazinone Derivatives

  • Application : Synthesis of novel pyridazinone derivatives.
  • Details : (Wang et al., 2008) highlights the synthesis of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives and their cardiotonic activities, demonstrating potential pharmaceutical applications.

Molecular Docking and In Vitro Screening

  • Application : Molecular docking and screening of pyridine derivatives.
  • Details : The research by (Flefel et al., 2018) on novel pyridine derivatives includes molecular docking towards GlcN-6-P synthase, indicating applications in drug discovery and design.

Antioxidant Activity and DFT Calculations

  • Application : Studying antioxidant properties of benzamide derivatives.
  • Details : (Demir et al., 2015) investigates a novel benzamide derivative's structure and antioxidant activity, contributing to medicinal chemistry.

Synthesis of Fused Azines

  • Application : Development of new pyridazin-3-one and aminoazopyridine derivatives.
  • Details : The work by (Ibrahim & Behbehani, 2014) on synthesizing novel pyridazin-3-one derivatives has implications for pharmaceutical synthesis and development.

Synthesis of Antiavian Influenza Virus Compounds

  • Application : Development of compounds with antiavian influenza virus activity.
  • Details : Research conducted by (Hebishy, Salama, & Elgemeie, 2020) focuses on synthesizing novel benzamide-based compounds with significant antiviral activities, indicating potential in antiviral drug development.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would likely involve interacting with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as pharmaceuticals and agrochemicals, and studying its physical and chemical properties in more detail .

Properties

IUPAC Name

3-(6-methylpyridazin-3-yl)oxy-N-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2/c1-12-5-10-17(25-24-12)27-16-4-2-3-13(11-16)18(26)23-15-8-6-14(7-9-15)19(20,21)22/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCYZWONERSCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.